molecular formula C19H30N2O3S B492779 N-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-2,3,5,6-tetramethylbenzenesulfonamide CAS No. 690246-12-9

N-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-2,3,5,6-tetramethylbenzenesulfonamide

Cat. No. B492779
CAS RN: 690246-12-9
M. Wt: 366.5g/mol
InChI Key: KNRXVXPQFBHJLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-2,3,5,6-tetramethylbenzenesulfonamide” is a complex organic compound. The closest related compounds I could find are “N-[2-(3,5-Dimethylpiperidin-1-yl)ethyl]-N-methylamine” and "2-(3,5-Dimethylpiperidin-1-yl)ethanamine" . These compounds belong to the class of piperidine compounds and are used in various fields of research.


Synthesis Analysis

The synthesis of related compounds typically involves the reaction of a piperidine derivative with other reagents . For example, “N-[2-(3,5-Dimethylpiperidin-1-yl)ethyl]-N-methylamine” can be synthesized using a variety of methods, including the reaction of 2,5-dimethylbenzoyl chloride with 3,5-dimethylpiperidine in the presence of a base such as triethylamine .


Molecular Structure Analysis

The molecular structure of related compounds like “2-(3,5-Dimethylpiperidin-1-yl)ethanamine” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and two methyl groups attached to the nitrogen . The exact structure of “N-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-2,3,5,6-tetramethylbenzenesulfonamide” would likely be more complex due to the additional functional groups present.

Scientific Research Applications

Cancer Research and Therapeutic Applications

  • HIF-1 Pathway Inhibitors: Certain arylsulfonamide analogs, including derivatives of the mentioned chemical, have been identified as inhibitors of the HIF-1 (hypoxia-inducible factor 1) pathway, showing potential as anti-cancer agents by antagonizing tumor growth in animal models. These findings underscore the importance of structural modification to enhance pharmacological properties for cancer therapy development (Mun et al., 2012).
  • Photodynamic Therapy for Cancer Treatment: Zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown high singlet oxygen quantum yields and good fluorescence properties, making them promising candidates for Type II photosensitizers in photodynamic therapy, an alternative treatment for cancer (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Enzyme Inhibition Studies

  • Bacterial Biofilm Inhibition: New N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide derivatives have shown significant inhibitory action against bacterial biofilms, suggesting potential applications in combating biofilm-associated infections (Abbasi et al., 2020).
  • Anti-HIV Activity: Derivatives of N-(3-amino-3,4-dihydro-4-oxopyrimidin-2-yl)-4-chloro-2-mercapto-5-methylbenzenesulfonamide have been synthesized and tested for anti-HIV-1 activity, with one compound showing promising efficacy (Brzozowski & Sa̧czewski, 2007).

Analytical and Chemical Studies

  • Gas-Liquid Chromatography Derivatives: N-dimethylaminomethylene derivatives of primary sulfonamides, including the specified compound, have been developed for their exceptional gas-liquid chromatographic properties, aiding in the analytical determination of sulfonamides in biological samples (Vandenheuvel & Gruber, 1975).

properties

IUPAC Name

N-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]-2,3,5,6-tetramethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3S/c1-12-7-13(2)11-21(10-12)18(22)9-20-25(23,24)19-16(5)14(3)8-15(4)17(19)6/h8,12-13,20H,7,9-11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRXVXPQFBHJLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)CNS(=O)(=O)C2=C(C(=CC(=C2C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-2,3,5,6-tetramethylbenzenesulfonamide

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